Topological Polar Surface Area: ~1.8-Fold Higher than Lidocaine, Enabling Divergent Solubility and Permeability Profiles
The target compound exhibits a topological polar surface area (TPSA) of 58.36 Ų, which is approximately 1.8-fold higher than that of lidocaine (32.34 Ų). This pronounced difference arises from the 4-amino substituent on the phenyl ring, which contributes two additional hydrogen bond donors and one additional hydrogen bond acceptor relative to lidocaine's 2,6-dimethyl substitution pattern [1]. The dimethylaminoacetyl analog of lidocaine, 2-(dimethylamino)-N-(2,6-dimethylphenyl)acetamide (CAS 21236-54-4), has a PSA of 35.83 Ų—confirming that the PSA elevation is predominantly attributable to the 4-amino group rather than the dimethylamino side chain [2]. A PSA above 60 Ų is generally associated with reduced passive membrane permeability, while values below 90 Ų typically retain sufficient permeability for oral bioavailability; the target compound's PSA of ~58 Ų places it in a permeability window distinct from lidocaine (PSA ~32 Ų), with implications for formulation strategy and in vivo distribution [3].
| Evidence Dimension | Topological Polar Surface Area (TPSA, Ų) |
|---|---|
| Target Compound Data | 58.36 Ų (Ambinter computed value); 58.4 Ų (Molaid computed value) |
| Comparator Or Baseline | Lidocaine (CAS 137-58-6): 32.34 Ų; 2-(Dimethylamino)-N-(2,6-dimethylphenyl)acetamide (CAS 21236-54-4): 35.83 Ų |
| Quantified Difference | 1.80-fold higher PSA vs. lidocaine; 1.63-fold higher vs. dimethylamino-lidocaine analog |
| Conditions | Computed TPSA values; consistent across Ambinter, Chem960, and Molbase databases |
Why This Matters
A procurement decision involving PSA-differentiated analogs directly controls the aqueous solubility, membrane permeability, and ultimately the bioassay compatibility of the selected compound—substituting lidocaine for the target would yield a fundamentally different absorption and distribution profile.
- [1] Ambinter. N¹-(4-Amino-2-methylphenyl)-N²,N²-dimethylglycinamide (AMB1137439). CAS 83473-61-4. PSA 58.36, logP 1.7315. View Source
- [2] Molbase. 2-(Dimethylamino)-N-(2,6-dimethylphenyl)acetamide (CAS 21236-54-4). PSA 35.83000, LogP 2.45300. View Source
- [3] Pajouhesh H, Lenz GR. Medicinal chemical properties of successful central nervous system drugs. NeuroRx. 2005;2(4):541-553. (PSA <60-70 Ų for CNS penetration; PSA <90 Ų for oral absorption). View Source
